molecular formula C21H30O3 B13434134 (1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carbaldehyde

(1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carbaldehyde

Cat. No.: B13434134
M. Wt: 330.5 g/mol
InChI Key: ZFXKYSGJMJDSOG-ROUUACIJSA-N
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Description

(1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carbaldehyde is an organic compound with a complex structure It features a cyclohexene ring substituted with a carbaldehyde group, a dimethoxyphenyl group, and a pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carbaldehyde typically involves multi-step organic reactions. One possible route could start with the preparation of the cyclohexene ring, followed by the introduction of the carbaldehyde group through formylation reactions. The dimethoxyphenyl group can be introduced via Friedel-Crafts alkylation, and the pentyl chain can be added through alkylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: The major product would be the corresponding carboxylic acid.

    Reduction: The major product would be the corresponding primary alcohol.

    Substitution: The products would depend on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block.

Biology

In biological research, derivatives of this compound might be explored for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicine, this compound or its derivatives could be investigated for therapeutic applications, particularly if they exhibit bioactive properties.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its structural properties.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carbaldehyde would depend on its specific application. For example, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(2,6-dimethoxyphenyl)-4-methylcyclohex-3-ene-1-carbaldehyde: Similar structure but without the pentyl chain.

    (1R,2S)-2-(4-pentylphenyl)-4-methylcyclohex-3-ene-1-carbaldehyde: Similar structure but without the methoxy groups.

    (1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-cyclohex-3-ene-1-carbaldehyde: Similar structure but without the methyl group.

Properties

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

(1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carbaldehyde

InChI

InChI=1S/C21H30O3/c1-5-6-7-8-16-12-19(23-3)21(20(13-16)24-4)18-11-15(2)9-10-17(18)14-22/h11-14,17-18H,5-10H2,1-4H3/t17-,18-/m0/s1

InChI Key

ZFXKYSGJMJDSOG-ROUUACIJSA-N

Isomeric SMILES

CCCCCC1=CC(=C(C(=C1)OC)[C@H]2C=C(CC[C@H]2C=O)C)OC

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)OC)C2C=C(CCC2C=O)C)OC

Origin of Product

United States

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